trans-Bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate
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Overview
Description
trans-Bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate: is a chemical compound with the molecular formula C16H18N2O8 and a molecular weight of 366.33 g/mol . It is a white to pale yellow crystalline solid known for its high thermal stability and solubility in organic solvents . This compound is used in various scientific and industrial applications, particularly in materials science and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate typically involves the reaction of cyclohexane-1,4-dicarboxylic acid with 2,5-dioxopyrrolidin-1-yl esters under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide[][3].
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride[][3].
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or alcohols replace the pyrrolidin-1-yl groups[][3].
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base like triethylamine[][3].
Major Products:
Oxidation: Formation of cyclohexane-1,4-dicarboxylic acid derivatives.
Reduction: Formation of cyclohexane-1,4-dicarboxylate esters.
Substitution: Formation of substituted cyclohexane-1,4-dicarboxylates[][3].
Scientific Research Applications
Mechanism of Action
The mechanism of action of trans-Bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions . These interactions can influence the stability and solubility of the compound, making it useful in various applications. The compound’s ability to form stable complexes with other molecules is a key aspect of its mechanism of action .
Comparison with Similar Compounds
- trans-1-(2,5-dioxopyrrolidin-1-yl) 4-Methyl cyclohexane-1,4-dicarboxylate
- trans-1-(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate
Uniqueness:
- trans-Bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate is unique due to its high thermal stability and solubility in organic solvents, which makes it particularly useful in high-performance materials . Its ability to form stable complexes with various drugs and other molecules also sets it apart from similar compounds .
Properties
Molecular Formula |
C16H18N2O8 |
---|---|
Molecular Weight |
366.32 g/mol |
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C16H18N2O8/c19-11-5-6-12(20)17(11)25-15(23)9-1-2-10(4-3-9)16(24)26-18-13(21)7-8-14(18)22/h9-10H,1-8H2 |
InChI Key |
NILZLZILSGPLIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)ON2C(=O)CCC2=O)C(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
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